2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid
CAS No.: 2639442-73-0
Cat. No.: VC11538647
Molecular Formula: C12H18F3NO5
Molecular Weight: 313.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639442-73-0 |
|---|---|
| Molecular Formula | C12H18F3NO5 |
| Molecular Weight | 313.27 g/mol |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-8(12(13,14)15)20-6-7(16)4-9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |
| Standard InChI Key | WBCJCDMARGMSQX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(OCC1CC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structure centers on a six-membered morpholine ring, a heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
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A tert-butoxycarbonyl (Boc) group at the 4-position, which serves as a temporary protecting group for amines during synthetic workflows .
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A trifluoromethyl (-CF₃) group at the 6-position, known to enhance metabolic stability and membrane permeability in drug candidates .
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An acetic acid moiety at the 3-position, providing a carboxylic acid functional group for further derivatization .
Table 1: Key Molecular Descriptors
The Boc group’s steric bulk shields the morpholine nitrogen from undesired reactions, while the -CF₃ group contributes to electron-withdrawing effects, modulating the ring’s electronic environment .
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound is hypothesized to be synthesized through a multi-step sequence:
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Morpholine Ring Formation: Cyclization of a β-amino alcohol precursor, such as 2-amino-2-(hydroxymethyl)-1,3-propanediol, with a trifluoromethyl-containing electrophile.
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Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Acetic Acid Side Chain Installation: Alkylation or Michael addition to introduce the acetic acid moiety, followed by oxidation if necessary .
Key Challenges:
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Regioselective functionalization at the 6-position with -CF₃ requires precise control to avoid side reactions.
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The Boc group’s stability under reaction conditions must be ensured to prevent premature deprotection .
Reactivity Profile
The compound’s reactivity is governed by three functional handles:
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Boc Group: Removable under acidic conditions (e.g., HCl in dioxane), exposing the secondary amine for further coupling reactions .
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Trifluoromethyl Group: Participates in hydrogen bonding and dipole interactions, influencing binding affinity in biological targets .
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Carboxylic Acid: Amenable to esterification, amidation, or conjugation with biomolecules via carbodiimide-mediated coupling .
Material Science
The -CF₃ group’s hydrophobicity and chemical inertness suggest utility in:
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Surface Modifications: As a component of self-assembled monolayers (SAMs) for non-stick coatings.
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Polymer Additives: To enhance thermal stability in fluorinated polymers .
Physicochemical Properties and Stability
Solubility and Lipophilicity
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Aqueous Solubility: Moderate (estimated 0.1–1 mg/mL) due to the carboxylic acid group .
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logP: Predicted ∼1.5–2.0, balancing hydrophilic and hydrophobic domains .
Stability Profile
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